Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate
Description
Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate (CAS: 2736597-76-3; InChIKey: CSRGMRZHEVGMCV-UHFFFAOYSA-N) is a naphthyridine derivative featuring a bicyclic aromatic core substituted with two chlorine atoms at positions 5 and 7, a benzyl carboxylate group at position 2, and a partially saturated 3,4-dihydro-1H ring system. This compound is of interest in medicinal chemistry due to the structural versatility of naphthyridines, which are often explored for their bioactivity in kinase inhibition, antimicrobial applications, and central nervous system modulation .
The compound is commercially available through specialized suppliers (e.g., listed under supplier code G15520), though its applications remain understudied in peer-reviewed literature .
Properties
Molecular Formula |
C16H14Cl2N2O2 |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-14-8-12-9-20(7-6-13(12)15(18)19-14)16(21)22-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 |
InChI Key |
CSRGMRZHEVGMCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC(=NC(=C21)Cl)Cl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride with urea . The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atoms in the compound can undergo substitution reactions with nucleophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthyridine derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.
Scientific Research Applications
Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzyl Carboxylate Derivatives
Key Observations:
Chlorine Substitution: The dichloro groups in the target compound likely increase its reactivity and binding affinity to hydrophobic enzyme pockets compared to non-halogenated analogues (e.g., benzyl 4-oxoazepane-1-carboxylate) .
Functional Group Diversity: Unlike the hydrophilic ethoxy-ethylamide chain in Benzyl 5-((2-(2-hydroxyethoxy)ethyl)amino)-5-oxopentanoate, the target compound’s benzyl carboxylate group favors lipophilicity, suggesting divergent pharmacokinetic profiles .
Biological Activity
Benzyl 5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthyridine core substituted with a benzyl group and dichloro moieties. Its structural characteristics contribute to its biological interactions.
Research indicates that naphthyridine derivatives exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many naphthyridine compounds act as inhibitors of specific enzymes involved in metabolic pathways. For instance, certain derivatives have shown inhibitory activity against Class I PI3-kinase enzymes, which are implicated in cancer cell proliferation .
- Anti-inflammatory Properties : Some studies suggest that naphthyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition can lead to reduced inflammatory responses in various biological models .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity Type | IC50 (µM) | Reference |
|---|---|---|
| PI3-Kinase Inhibition | 0.15 | |
| COX-2 Inhibition | 0.02 - 0.04 | |
| Anti-tumor Activity | GI50 = 10 | |
| Anti-inflammatory Efficacy | AI = 82% |
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study investigated the anti-tumor effects of various naphthyridine derivatives on leukemia cell lines, revealing that certain compounds exhibited significant cytotoxicity with GI50 values as low as 10 nM .
- In Vivo Toxicity Assessments : Toxicological evaluations indicated that the lethal dose (LD50) for some derivatives was greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development .
- Comparative Efficacy Studies : In comparative studies against standard anti-inflammatory drugs like celecoxib, some naphthyridine derivatives demonstrated superior efficacy in reducing edema in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
